Cetylpyridinium bromide
Overview
Description
Cetylpyridinium bromide is a quaternary ammonium compound with broad-spectrum antiseptic properties. It is commonly used in various over-the-counter products such as mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. Its primary function is to mediate antiseptic activity and provide protective action against dental plaque and gingivitis .
Mechanism of Action
Target of Action
Cetylpyridinium bromide is a quaternary ammonium compound with broad-spectrum antiseptic properties . Its primary targets are microbial cell surfaces, particularly those of gram-positive pathogens and yeasts . The compound interacts with these cell surfaces and can even integrate into the bacterial cytoplasmic membrane .
Mode of Action
The mode of action of this compound involves the positively charged hydrophilic region of its molecules. This allows the compound to interact with microbial cell surfaces and even integrate into the bacterial cytoplasmic membrane . This interaction disrupts the cell membrane, leading to leakage of intracellular contents and eventually cell death .
Biochemical Pathways
This compound affects the biochemical pathways related to cell membrane integrity. By integrating into the bacterial cytoplasmic membrane, it disrupts normal cell function, leading to cell death
Result of Action
The result of this compound’s action is the reduction of bacterial load at the site of application. It achieves this by disrupting the cell membranes of bacteria, leading to cell death . This results in an antiseptic activity and protective action against dental plaque and reducing gingivitis .
Biochemical Analysis
Biochemical Properties
Cetylpyridinium bromide interacts with various biomolecules due to its antiseptic properties . It is known to disrupt bacterial membrane integrity, leading to leakage of bacterial cytoplasmic components, interference with cellular metabolism, and ultimately cell death .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been shown to have a biocidal activity against a broad spectrum of bacteria, including Staphylococcus aureus . It disrupts the stability of the bacterial cell membrane, interfering with cellular metabolism and inhibiting cell growth .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the cell membrane. Its amphiphilic structure allows it to intercalate into microorganism surfaces, inducing an unstable and porous membrane . This disruption of the membrane integrity leads to leakage of cytoplasmic components, interference with cellular metabolism, and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dose-dependent decrease in the tidal volume of mice upon inhalation, indicating its impact over time . It also exhibits stability under recommended storage conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, it was observed that animals experienced a dose-dependent decrease in tidal volume upon inhalation of this compound .
Transport and Distribution
Due to its amphiphilic structure, it can intercalate into microorganism surfaces .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the cell membrane where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetylpyridinium bromide can be synthesized through the reaction of pyridine with cetyl bromide. The reaction typically involves heating pyridine with cetyl bromide in the presence of a suitable solvent, such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where pyridine and cetyl bromide are reacted under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product. The industrial process ensures high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Cetylpyridinium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted pyridinium compounds.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of cetylpyridinium
Scientific Research Applications
Cetylpyridinium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its antiseptic properties.
Medicine: Utilized in oral care products to prevent dental plaque and gingivitis.
Industry: Applied in the formulation of personal care products, disinfectants, and preservatives
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Benzalkonium chloride: A widely used disinfectant and antiseptic.
Domiphen bromide: A quaternary antiseptic with actions similar to cetylpyridinium bromide
Uniqueness
This compound is unique in its specific application in oral care products due to its effectiveness in reducing dental plaque and gingivitis. Its broad-spectrum antiseptic properties and ability to disrupt microbial cell membranes make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033307 | |
Record name | Cetylpyridinium bromide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
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Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |
Record name | Cetylpyridinium bromide | |
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Solubility |
Soluble in acetone, ethanol, and chloroform | |
Record name | CETYLPYRIDINIUM BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream-colored, waxy solid | |
CAS No. |
140-72-7 | |
Record name | Cetylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetylpyridinium bromide | |
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Record name | CETYLPYRIDINIUM BROMIDE | |
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Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |
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Record name | Cetylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
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Record name | Cetylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.936 | |
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Record name | CETYLPYRIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O77BKZ14DE | |
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Record name | CETYLPYRIDINIUM BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
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Melting Point |
64.5 °C | |
Record name | CETYLPYRIDINIUM BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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